Product packaging for Isonicotinaldehyde, azine(Cat. No.:CAS No. 6957-22-8)

Isonicotinaldehyde, azine

Cat. No.: B1600319
CAS No.: 6957-22-8
M. Wt: 210.23 g/mol
InChI Key: XLLIUDMGQNPRJS-VULZFCBJSA-N
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Description

Isonicotinaldehyde, azine is a useful research compound. Its molecular formula is C12H10N4 and its molecular weight is 210.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H10N4 B1600319 Isonicotinaldehyde, azine CAS No. 6957-22-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6957-22-8

Molecular Formula

C12H10N4

Molecular Weight

210.23 g/mol

IUPAC Name

(Z)-1-pyridin-4-yl-N-[(Z)-pyridin-4-ylmethylideneamino]methanimine

InChI

InChI=1S/C12H10N4/c1-5-13-6-2-11(1)9-15-16-10-12-3-7-14-8-4-12/h1-10H/b15-9-,16-10-

InChI Key

XLLIUDMGQNPRJS-VULZFCBJSA-N

SMILES

C1=CN=CC=C1C=NN=CC2=CC=NC=C2

Isomeric SMILES

C1=CN=CC=C1/C=N\N=C/C2=CC=NC=C2

Canonical SMILES

C1=CN=CC=C1C=NN=CC2=CC=NC=C2

Other CAS No.

6957-22-8

Pictograms

Irritant

Origin of Product

United States

Contextualization Within Azine Chemistry Research

Azines are a class of organic compounds containing the distinctive C=N–N=C functional group. ruixibiotech.com Isonicotinaldehyde azine, specifically, is synthesized through the condensation reaction of isonicotinaldehyde (4-pyridinecarboxaldehyde) with hydrazine (B178648). This structure imparts a combination of properties that make it a valuable tool in various chemical disciplines.

The presence of the pyridine (B92270) rings, which are electron-deficient, influences the electronic properties of the entire molecule. Furthermore, the nitrogen atoms within the pyridine rings and the central azine bridge can act as coordination sites for metal ions. mdpi.com This has led to significant research into its applications in coordination chemistry, where it serves as a ligand to form metal complexes with diverse and tunable properties. mdpi.com These complexes are being explored for their potential in catalysis and materials science.

The azine linkage itself is a key feature, providing a degree of rotational flexibility while also participating in electronic interactions like π-π stacking and hydrogen bonding. rsc.org This combination of a rigid aromatic framework with a flexible linker is a recurring theme in the design of functional molecules.

Historical Trajectories of Isonicotinaldehyde Azine Research

The foundational chemistry leading to isonicotinaldehyde azine can be traced back to early investigations of pyridine (B92270) derivatives and hydrazones. While the specific timeline for the first synthesis of isonicotinaldehyde azine is not extensively documented in readily available literature, the parent aldehyde, isonicotinaldehyde, has been a known compound for a considerable time. nih.gov The synthesis of isoniazid (B1672263), a related and medically important derivative of isonicotinic acid, in 1912 highlights the long-standing interest in this class of pyridine compounds. wikipedia.org

Early research involving similar structures was often driven by the exploration of their potential biological activities. For instance, the discovery of the anti-tuberculosis activity of isoniazid in the 1940s spurred further investigation into related pyridine-containing compounds. wikipedia.org While not a direct precursor, this historical context likely contributed to a broader interest in the chemical space that includes isonicotinaldehyde azine.

More recently, the focus has expanded beyond medicinal chemistry. The development of modern analytical techniques and a deeper understanding of coordination chemistry have opened new avenues for researching isonicotinaldehyde azine and its derivatives.

Evolving Paradigms in Azine Based Chemical Science

Condensation Reactions in Isonicotinaldehyde Azine Synthesis

The synthesis of isonicotinaldehyde azine, a symmetrical azine, is most commonly achieved through condensation reactions. This class of reactions involves the coupling of isonicotinaldehyde with a hydrazine source, leading to the formation of the characteristic C=N-N=C azine bridge.

Direct Condensation Approaches with Hydrazine Derivatives

The most straightforward method for preparing isonicotinaldehyde azine is the direct condensation of isonicotinaldehyde with hydrazine hydrate. This reaction is typically carried out in an alcoholic solvent, such as ethanol or methanol (B129727), under reflux conditions. The process involves mixing equimolar amounts of the aldehyde and hydrazine hydrate, followed by heating for a period of 2 to 6 hours. Upon cooling, the isonicotinaldehyde azine product precipitates out of the solution and can be collected. The reaction proceeds through the initial formation of a hydrazone intermediate, which then condenses with a second molecule of isonicotinaldehyde to yield the final symmetrical azine. To prevent oxidation, the reaction can be conducted under an inert atmosphere, such as nitrogen.

A more controlled variation involves the initial preparation of a protected hydrazone from isonicotinaldehyde and a hydrazine derivative like diethyl phosphorohydrazidate. This is followed by metallation with butyllithium (B86547) and subsequent reaction with another aldehyde or hydrazine to form the azine. This method offers improved selectivity and yield.

Acid-Catalyzed Condensation Techniques and Kinetic Enhancements

The rate of azine formation can be significantly increased through the use of acid catalysis. Mild acids, such as acetic acid or hydrochloric acid, are effective in accelerating the condensation reaction. The acid catalyst functions by protonating the carbonyl oxygen of the isonicotinaldehyde, which enhances the electrophilicity of the carbonyl carbon. This increased positive character makes the carbonyl group more susceptible to nucleophilic attack by the hydrazine molecule. The addition of a catalytic amount (typically 1-5 mol%) of acid can reduce the required reflux time to 1-3 hours.

Kinetic studies have shown that the formation of the azine dimer can be a competing side reaction. ucc.ie The electron-withdrawing nature of the pyridine ring in isonicotinaldehyde increases the reactivity of the aldehyde group, promoting faster azine formation compared to aldehydes with electron-donating groups.

Solvent Effects and Stoichiometric Control in Azine Formation

The choice of solvent can influence the reaction rate and yield. Alcoholic solvents like ethanol and methanol are commonly used due to their ability to dissolve the reactants and facilitate the reaction under reflux conditions. Studies on similar reactions have indicated that polar solvents generally favor the condensation reaction. The use of solvent-free conditions has also been explored as an environmentally friendly alternative, sometimes leading to excellent yields in a shorter reaction time. researchgate.net

Precise stoichiometric control is crucial for maximizing the yield of the desired isonicotinaldehyde azine and minimizing the formation of side products. An equimolar ratio of isonicotinaldehyde to hydrazine hydrate is typically employed for the synthesis of the symmetrical azine. Deviations from this ratio can lead to the formation of isohydrazones or other undesired byproducts. google.com Careful control over the addition of reactants, particularly when a strong base is used in alternative synthetic routes, is essential to ensure the complete formation of the azine. google.com

Alternative and Emerging Synthetic Routes

While condensation reactions are the predominant method for synthesizing isonicotinaldehyde azine, other innovative approaches are being investigated to enhance efficiency, selectivity, and environmental compatibility.

Synthesis via Diazo Compounds and Organometallic Intermediates

An alternative, though less common for isonicotinaldehyde specifically, involves the use of diazo compounds. In this methodology, diazo compounds, which can be formed from aldehydes, react with organometallic reagents like iodoalkylzinc iodide to produce azines. This route offers the potential for mild reaction conditions and selective synthesis of both symmetrical and unsymmetrical azines. The formation of an azine dimer as a side product has been noted in reactions involving diazo compounds. ucc.ie Another approach involves the reaction of carbene with diazo compounds in THF at room temperature. nih.gov

Organometallic chemistry also presents other routes. For instance, rhodium-catalyzed intermolecular hydroacylation of azine aldehyde N-oxides can be used to create functionalized azines. rsc.org However, the pyridyl nitrogen in azine aldehydes can sometimes inhibit the formation of key rhodacycle intermediates. rsc.org Silylium-catalyzed functionalization of azines with silyl (B83357) ketene (B1206846) acetals offers a method that avoids pre-activation of the substrate and proceeds with high regioselectivity. acs.orgnih.gov

Microwave-Assisted Synthesis Methodologies for Azine Derivatives

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields in the synthesis of various heterocyclic compounds, including azine derivatives. nih.govmdpi.com This technique has been successfully applied to the synthesis of bis-pyrimidine derivatives and pyrazolo[3,4-b]pyridine derivatives, significantly reducing reaction times from hours to minutes compared to conventional heating methods. nih.govmdpi.com

In the context of azine synthesis, microwave irradiation under solvent-free conditions has been shown to be an efficient and environmentally friendly method for the synthesis of 1,7-di(2-pyridinyl)-bis-pyrazolo[3,4-b:4′,3′-e]pyridines from a 5-aminopyrazole precursor and various aldehydes. acs.org This approach offers operational simplicity and good yields. acs.org The synthesis of isoxazolidin-5-carboxylates has also been achieved through microwave-assisted 1,3-dipolar cycloadditions of aldonitrones. beilstein-archives.org These findings suggest that microwave-assisted synthesis holds significant promise for the rapid and efficient production of isonicotinaldehyde azine and its derivatives. nih.govmdpi.com

Table of Synthetic Methodologies for Isonicotinaldehyde Azine and its Derivatives

Method Reagents Conditions Advantages Disadvantages/Considerations
Direct Condensation Isonicotinaldehyde, Hydrazine Hydrate Ethanolic or methanolic solution, reflux (2-6 h) Straightforward, common Can require long reaction times
Acid-Catalyzed Condensation Isonicotinaldehyde, Hydrazine Hydrate, Acid Catalyst (e.g., Acetic Acid) Ethanolic or methanolic solution, reflux (1-3 h) Faster reaction rates, enhanced kinetics Potential for side reactions
Solvent-Free Condensation Isonicotinaldehyde, Hydrazine Hydrate Grinding or heating without solvent Environmentally friendly, potentially faster May not be suitable for all substrates
Diazo Compound Route Diazo compounds, Organometallic reagents (e.g., iodoalkylzinc iodide) Typically mild conditions High selectivity for mixed or symmetrical azines Less common for isonicotinaldehyde, potential for side products

| Microwave-Assisted Synthesis | Reactants (e.g., 5-aminopyrazole, aldehydes) | Microwave irradiation, often solvent-free | Drastically reduced reaction times, high yields | Requires specialized equipment |

Table of Compounds Mentioned

Compound Name
Isonicotinaldehyde, azine
Isonicotinaldehyde
Hydrazine
Hydrazine hydrate
Acetic acid
Hydrochloric acid
Ethanol
Methanol
Diethyl phosphorohydrazidate
Butyllithium
Iodoalkylzinc iodide
Silyl ketene acetals
1,7-di(2-pyridinyl)-bis-pyrazolo[3,4-b:4′,3′-e]pyridines
Isoxazolidin-5-carboxylates
Bis-pyrimidine derivatives

One-Pot Multicomponent Reactions Incorporating Isonicotinaldehyde

One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single vessel to form a complex product, minimizing waste and avoiding the need for isolating intermediates. nih.govchemrxiv.org Isonicotinaldehyde, with its reactive aldehyde group and the coordinating pyridine nitrogen, is a valuable building block in such reactions for the synthesis of diverse heterocyclic systems.

Research has demonstrated the utility of isonicotinaldehyde in MCRs for creating molecules with potential biological and material applications. For instance, a notable application is in the microwave-assisted, solvent-free synthesis of 1,7-di(pyridin-2-yl)-bis-pyrazolo[3,4-b:4′,3′-e]pyridines. In this reaction, 5-amino-3-methyl-1-(2-pyridyl)pyrazole is reacted with isonicotinaldehyde. acs.org This process involves the condensation of two equivalents of the aminopyrazole with one equivalent of isonicotinaldehyde to construct the central pyridine ring, yielding a complex fluorescent heterocyclic system in a good yield of 78%. acs.org

Another synthetic approach involves the Schiff base reaction of isonicotinaldehyde with aminothiouracil to form 2-Mercapto-6-[(pyridin-4-ylmethylene)-amino]-3H-pyrimidin-4-one. researchgate.net This product can then serve as a key intermediate in subsequent reactions, such as with hydrazonyl chlorides, to generate novel pyrimidin-4-one derivatives. researchgate.net These examples highlight how isonicotinaldehyde can be strategically incorporated in sequential or one-pot reactions to build molecular complexity.

Table 1: Examples of Multicomponent Reactions Incorporating Isonicotinaldehyde

ReactantsCatalyst/ConditionsProductReference
5-Amino-3-methyl-1-(2-pyridyl)pyrazole, IsonicotinaldehydeMicrowave-assisted, 250 °C, solvent-free3,5-Dimethyl-1,7-di(pyridin-2-yl)-4-(pyridin-4-yl)-1,7-dihydrodipyrazolo[3,4-b:4′,3′-e]pyridine acs.org
6-Amino-2-thiouracil, IsonicotinaldehydeSchiff base reaction2-Mercapto-6-[(pyridin-4-ylmethylene)-amino]-3H-pyrimidin-4-one researchgate.net

Fundamental Chemical Transformations and Reaction Mechanisms

Isonicotinaldehyde azine, characterized by its C=N–N=C backbone linking two pyridine rings, undergoes a variety of fundamental chemical transformations. ruixibiotech.com

Oxidation Pathways of Isonicotinaldehyde Azine

The azine functional group (C=N-N=C) is susceptible to oxidation. Isonicotinaldehyde azine can be oxidized to form the corresponding oxides. Common oxidizing agents employed for this transformation include potassium permanganate (B83412) (KMnO₄) and hydrogen peroxide (H₂O₂). The reaction typically involves the oxidation of the nitrogen atoms within the azine bridge. Furthermore, oxidation can also target the nitrogen atom of the pyridine rings, potentially leading to the formation of pyridine-N-oxides, which significantly alters the electronic properties and reactivity of the molecule. matanginicollege.ac.in The oxidation of the related compound isoniazid (B1672263) to isonicotinic acid suggests that under strong oxidative conditions, cleavage of the C=N bonds and oxidation of the resulting aldehyde fragments can occur. researchgate.net

Reduction Processes and Derivative Formation

The carbon-nitrogen double bonds of the azine bridge are readily reduced. Isonicotinaldehyde azine can be reduced to form various derivatives, most notably the corresponding hydrazone (R-CH₂-NH-N=CH-R) or, upon complete reduction, the substituted hydrazine (R-CH₂-NH-NH-CH₂-R). Common reducing agents for this purpose include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation, often using palladium on carbon (Pd/C) as the catalyst. The choice of reagent can allow for selective reduction. For instance, sodium borohydride (B1222165) (NaBH₄) is a milder reducing agent that may selectively reduce one of the C=N bonds, while more powerful agents like LiAlH₄ are more likely to reduce both. vdoc.pub

Table 2: Common Reduction Methods for Isonicotinaldehyde Azine

ReagentProduct TypeReference
Lithium Aluminum Hydride (LiAlH₄)Reduced hydrazones/amines
Catalytic Hydrogenation (e.g., Pd/C)Reduced hydrazones/amines
Sodium Borohydride (NaBH₄)Potentially selective reduction to hydrazone vdoc.pub

Nucleophilic Substitution Reactivity at Nitrogen Centers

The reactivity of isonicotinaldehyde azine towards nucleophiles is twofold. Firstly, the nitrogen atoms of the central azine bridge can be subject to nucleophilic attack, although this is less common. Secondly, and more significantly, the pyridine rings themselves are key sites for nucleophilic substitution. matanginicollege.ac.in

Due to the electron-withdrawing effect of the ring nitrogen atom, the carbon atoms at positions 2 and 4 of the pyridine rings are electron-deficient and thus activated towards nucleophilic attack. matanginicollege.ac.in This is a classic feature of pyridine chemistry. Reactions such as the Chichibabin reaction (amination at the 2-position using sodium amide) are characteristic of this reactivity. matanginicollege.ac.in Similarly, organometallic reagents like butyllithium can add to the 2-position. matanginicollege.ac.in Therefore, while the azine bridge links the two pyridine units, the inherent reactivity of the pyridine rings towards nucleophiles is retained and represents a major pathway for derivatization.

Investigating Isomerization Mechanisms (e.g., Syn-Anti Photoisomerization)

Azines, including isonicotinaldehyde azine, can exist as geometric isomers due to the restricted rotation around the C=N double bonds. The most stable form is typically the all-trans (E,E) isomer. However, upon irradiation with light, these isomers can undergo syn-anti (or E/Z) photoisomerization. sci-hub.st

Studies on analogous compounds like cinnamaldehyde (B126680) azine have shown that irradiation converts the all-trans form into different mono-cis isomers. sci-hub.st The mechanism is believed to proceed through an excited state where the rotational barrier of the C=N bond is lowered, allowing for interconversion. This process is often reversible, with the thermodynamically more stable trans isomer being reformed upon heating or by irradiation at a different wavelength. sci-hub.st This photochromic behavior is a key characteristic of many azine compounds. The isomerization can be induced either by direct irradiation or through the use of a triplet sensitizer, suggesting the involvement of a triplet excited state in the isomerization pathway for some systems. sci-hub.st

Stereochemical Control in Azine Reactions

Achieving stereochemical control in reactions involving isonicotinaldehyde azine is a nuanced challenge. Control can be considered in two main contexts: the stereochemistry of the azine itself and its influence on subsequent reactions, and the stereoselective creation of new chiral centers upon reaction.

Control of Azine Geometry : The syn/anti (Z/E) geometry of the azine's C=N bonds is a primary stereochemical feature. As discussed, photoisomerization can be used to interconvert these isomers. sci-hub.st The specific geometry of the azine can be crucial when it is used as a ligand in coordination chemistry. The rigid, well-defined spatial arrangement of the pyridine nitrogen donors in a specific isomer (e.g., E,E) can direct the coordination geometry of a metal complex, which in turn can influence the stereochemical outcome of a catalyzed reaction. goettingen-research-online.de

Stereoselective Reactions : The reduction of the two C=N bonds of the azine to form a substituted hydrazine creates two new stereocenters. Achieving diastereoselective or enantioselective reduction is a significant synthetic goal. This would require the use of chiral reducing agents or chiral catalysts to control the facial approach of the hydride to the C=N bonds. While specific examples for isonicotinaldehyde azine are not detailed in the provided sources, the principles of asymmetric reduction are well-established and could theoretically be applied. Similarly, in addition reactions across the C=N bonds, controlling the stereochemistry is a key objective for generating specific isomers of the resulting products. ucc.ienih.gov

Derivatization and Functionalization Strategies

Isonicotinaldehyde azine, a symmetrical molecule featuring two pyridine rings linked by an azine bridge, serves as a versatile platform for constructing more elaborate chemical structures. Its reactivity is centered around the electron-deficient pyridine rings and the nucleophilic nitrogen atoms of the central C=N-N=C core. Researchers have leveraged these features to devise various derivatization and functionalization strategies, enabling the synthesis of novel hydrazones, the construction of complex heterocyclic systems, and the incorporation of the azine moiety into sophisticated organic and organometallic architectures.

The synthesis of hydrazone derivatives from isonicotinaldehyde azine is fundamentally a reduction process. It is important to note the primary synthetic relationship: isonicotinaldehyde reacts with hydrazine to form isonicotinaldehyde hydrazone, which can then react with another molecule of isonicotinaldehyde to produce the symmetrical isonicotinaldehyde azine. Therefore, the azine is typically a product derived from the hydrazone, not the other way around.

The direct conversion of isonicotinaldehyde azine back to a hydrazone derivative involves the reduction of one of the C=N double bonds of the azine bridge. This transformation breaks the symmetrical structure of the azine to yield a hydrazone, which possesses a reactive -NHN=CH group. nih.gov Hydrazones as a class are highly valuable in medicinal chemistry and serve as precursors for synthesizing various bioactive molecules. researchgate.net

The more common and direct route to synthesizing the azine itself proceeds via the condensation of isonicotinaldehyde with hydrazine hydrate, often under reflux in an alcohol-based solvent like ethanol. This reaction progresses through a hydrazone intermediate which subsequently condenses with a second aldehyde molecule to yield the final azine product.

Table 1: Key Compounds in the Isonicotinaldehyde-Hydrazone-Azine System

Compound Name IUPAC Name Molecular Formula CAS Number
Isonicotinaldehyde pyridine-4-carbaldehyde C₆H₅NO 872-85-5
Isonicotinaldehyde Hydrazone (pyridin-4-ylmethylene)hydrazine C₆H₇N₃ 5359-67-1

The isonicotinaldehyde moiety, the precursor to the azine, is a valuable building block in multi-component reactions (MCRs) for the synthesis of diverse heterocyclic systems. researchgate.net The electron-withdrawing nature of the pyridine ring enhances the reactivity of the aldehyde group, facilitating its participation in complex cyclization cascades.

One prominent example is the Groebke-Blackburn-Bienaymé reaction (GBBR), a three-component reaction between an aminoazine, an aldehyde, and an isocyanide to form fused imidazole (B134444) heterocycles. researchgate.net Isonicotinaldehyde is highly suitable as the aldehyde component in this reaction, leading to the formation of substituted imidazo[1,2-a]pyridines, a scaffold of significant interest in medicinal chemistry. researchgate.net

Furthermore, isonicotinaldehyde and its derivatives can be employed in the synthesis of other complex heterocycles. Research has demonstrated the use of related pyridine-containing starting materials in reactions to construct chromene and pyrrolo[2,1-a]isoquinoline (B1256269) frameworks. nih.govchim.it The nitrogen atom in the pyridine ring is crucial as it can readily form hydrogen bonds, a key interaction in biological systems. nih.gov These synthetic strategies highlight the utility of the isonicotinaldehyde framework in generating molecular diversity for applications such as drug discovery. researchgate.netmdpi.com

Table 2: Representative Heterocyclic Synthesis using an Isonicotinaldehyde Precursor

Reaction Name Components Resulting Heterocycle Significance

Isonicotinaldehyde azine is an excellent ligand for the construction of complex, multi-dimensional structures such as coordination polymers and metal-organic frameworks (MOFs). lookchem.com This utility stems from the presence of multiple nitrogen donor sites: the Lewis basic nitrogen atoms of the two terminal pyridine rings and the two nitrogen atoms of the central azine bridge.

This multi-dentate character allows isonicotinaldehyde azine to bridge multiple metal centers simultaneously, leading to the formation of extended networks. The geometry of the ligand, particularly the angle between the two pyridine rings, dictates the resulting topology of the coordination architecture. Researchers have utilized isonicotinaldehyde azine to develop novel metallo-organic compounds. lookchem.com The strategic design of such materials is of high interest for applications in areas like gas storage, catalysis, and chemical sensing. The incorporation of the azine into these complex architectures demonstrates its role as a versatile building block in supramolecular chemistry and materials science. ruixibiotech.com

Table 3: Examples of Complex Architectures Incorporating Isonicotinaldehyde Azine

Architecture Type Metal Ion (Example) Structural Role of Azine Potential Application
Coordination Complex Various transition metals Bridging Ligand Catalysis, Materials Science. lookchem.com

Table of Mentioned Compounds

Compound Name
4-Iodoacetophenone Isonicotinaldehyde Azine
Chromenes
Diethyl phosphorohydrazidate
Hydrazones
Imidazo[1,2-a]pyridines
Isonicotinaldehyde
Isonicotinaldehyde Azine
Isonicotinaldehyde Hydrazone
Isonicotinic hydrazide
Pyrrolo[2,1-a]isoquinolines
Salicyl aldehyde

Isonicotinaldehyde Azine as a Versatile Ligand

Isonicotinaldehyde azine, a symmetrical Schiff base ligand, has garnered significant interest in the field of coordination chemistry. Its structure, featuring two pyridine rings linked by a diimine bridge (C=N–N=C), provides multiple coordination sites, making it a versatile building block for the construction of a wide array of metal-organic frameworks and coordination complexes. Current time information in Bangalore, IN.ruixibiotech.com The inherent flexibility and electronic properties of this ligand allow for the formation of diverse and stable structures with various metal ions.

Coordination Modes and Ligand Denticity

The coordinating ability of isonicotinaldehyde azine is primarily attributed to the diimine (C=N–N=C) linker and the nitrogen atoms of the two pyridine rings. mdpi.com The flexibility of the N–N single bond within the azine bridge allows the ligand to adopt various conformations, leading to multiple coordination modes. mdpi.com Azines can act as analogues of 1,3-butadiene, possessing a flexible diimine functionality that can bind to metal centers. mdpi.com

Depending on the metal ion, counter-anion, and reaction conditions, isonicotinaldehyde azine can exhibit different denticity, acting as a bidentate, tridentate, or even a bridging ligand connecting multiple metal centers. mdpi.com In some instances, unsymmetrical azine-based ligands have been shown to coordinate in a tridentate κ³N, N', N'' mode. mdpi.com The ability of the azine group to chelate metal ions is a key feature in its application in coordination chemistry.

Ligand FeatureCoordination CharacteristicsSource
Diimine Bridge (C=N–N=C) Flexible N-N bond allows for conformational changes. mdpi.com
Pyridine Nitrogen Acts as a primary coordination site. acs.org
Denticity Can be bidentate, tridentate, or bridging. mdpi.com
Coordination Mode Can adopt various modes, including tridentate κ³N, N', N''. mdpi.com

Electronic Effects of the Pyridine Ring in Metal Coordination

The pyridine ring in the isonicotinaldehyde moiety exerts significant electronic effects that influence its coordination behavior. Current time information in Bangalore, IN. The nitrogen atom in the pyridine ring is electron-withdrawing, which affects the electron density of the entire ligand system. Current time information in Bangalore, IN. This electronic influence is crucial for the formation and stability of metal complexes. The pyridine nitrogen provides a Lewis basic site that readily coordinates to metal ions, a fundamental interaction in the formation of coordination compounds. acs.orgresearchgate.net The electron-withdrawing nature of the pyridyl group can also impact the properties of the resulting metal complexes, such as their catalytic activity or photoluminescence. Current time information in Bangalore, IN.

Structural Diversity of Metal-Azine Complexes

The combination of multiple coordination sites, conformational flexibility, and specific electronic properties makes isonicotinaldehyde azine a ligand capable of forming a wide variety of metal complexes with diverse structural motifs. Current time information in Bangalore, IN. These complexes range from simple mononuclear species to complex polynuclear arrangements and coordination polymers. mdpi.commdpi.com The ability of the azine structure to coordinate with transition metals leads to the formation of stable complexes that are valuable in materials science due to their tunable properties and structural diversity. The resulting architectures can include one-dimensional polymeric chains, two-dimensional networks, and three-dimensional metal-organic frameworks (MOFs). mdpi.commdpi.com This structural variety is influenced by factors such as the coordination geometry of the metal ion, the molar ratio of ligand to metal, and the presence of different counter-ions or solvent molecules. scirp.org

Synthesis and Characterization of Metal-Azine Complexes

The synthesis of metal complexes with isonicotinaldehyde azine typically involves the reaction of the pre-synthesized ligand with a suitable metal salt in an appropriate solvent. scirp.orgresearchgate.net The characterization of these complexes relies on a combination of analytical and spectroscopic techniques to determine their structure and properties.

Formation of Stable Transition Metal Complexes

Isonicotinaldehyde azine readily forms stable complexes with a variety of transition metal ions. researchgate.net The synthesis generally involves mixing a solution of the ligand with a solution of the metal salt, often with heating under reflux to facilitate the complexation reaction. scirp.orgresearchgate.net The resulting complexes often precipitate from the solution upon cooling and can be isolated by filtration. researchgate.net

The stability of these complexes is a result of the chelate effect, where the multidentate azine ligand binds to the central metal ion through multiple donor atoms (the pyridine and azine nitrogens). This results in thermodynamically stable ring structures. The formation and purity of the synthesized complexes are confirmed using various techniques.

Common Characterization Techniques:

Infrared (IR) Spectroscopy: Used to identify the coordination of the azine and pyridine nitrogen atoms to the metal center, often observed as a shift in the C=N stretching frequency. mdpi.comppj.org.ly

Elemental Analysis (CHN): Determines the empirical formula of the complex, confirming the metal-to-ligand stoichiometry. scirp.orgmdpi.com

UV-Vis Spectroscopy: Provides information about the electronic transitions within the complex and helps to infer the coordination geometry around the metal ion. researchgate.netmdpi.com

Specific Metal Ion Coordination Studies (e.g., Ag(I), Zn(II))

Silver (I) Coordination: Silver(I) ions are known to interact with N-donor ligands. In the context of related coordination chemistry, silver salts like silver triflate (AgOTf) have been used as activating agents for palladium(II) complexes featuring pyrazole-pyridine ligands, demonstrating the interaction between silver and pyridine-type nitrogen atoms. researchgate.net This suggests a strong potential for isonicotinaldehyde azine to form stable complexes with Ag(I), where the silver ion would coordinate to the nitrogen atoms of the pyridine rings and/or the azine bridge.

Zinc (II) Coordination: Zinc(II) is a d¹⁰ metal ion that is frequently used in the construction of coordination polymers and MOFs due to its flexible coordination geometry, which can range from tetrahedral to octahedral. scirp.orgresearchgate.net Isonicotinaldehyde azine has been used to create zinc(II)-based coordination polymers. lookchem.com For instance, mechanosynthesized azine-decorated zinc(II) MOFs have been developed for specific applications. In studies of related zinc(II) complexes with pyridine-containing Schiff bases, the zinc atom can coordinate to the pyridine nitrogen atom. scirp.org Depending on the specific ligand and conditions, zinc(II) can form complexes with varying coordination numbers and geometries, often incorporating water molecules or counter-anions into the coordination sphere to achieve stability. scirp.org

A study on a similar zinc(II) complex with a pyridinecarboxaldehyde isonicotinoylhydrazone Schiff base ligand revealed a distorted octahedral ZnN₂O₄ complex, where the zinc atom was bonded to two Schiff base ligands through their pyridine N-atoms and four water molecules. scirp.org This highlights the preference of Zn(II) to coordinate with pyridine nitrogens in such systems.

Metal IonCoordination DetailsPotential Complex StructureSource
Ag(I) Interacts with pyridine-type nitrogen atoms.Formation of linear or polynuclear complexes. researchgate.net
Zn(II) Flexible coordination geometry (tetrahedral, octahedral). Coordinates strongly with pyridine nitrogen.Mononuclear complexes, coordination polymers, and Metal-Organic Frameworks (MOFs). mdpi.comscirp.orgresearchgate.netlookchem.com

Spectroscopic and Diffraction-Based Structural Elucidation (e.g., X-ray)

The definitive structure and coordination behavior of isonicotinaldehyde azine and its metal complexes are established through a combination of spectroscopic methods and single-crystal X-ray diffraction. Spectroscopic techniques such as Infrared (IR), Nuclear Magnetic Resonance (NMR), and UV-Vis provide initial evidence of complex formation and the ligand's coordination mode. However, X-ray crystallography is indispensable for the unambiguous determination of the three-dimensional atomic arrangement.

Spectroscopic Characterization:

Infrared (IR) Spectroscopy: IR spectroscopy is crucial for confirming the coordination of the azine ligand to a metal center. A characteristic shift in the ν(C=N) stretching frequency of the azomethine group (~1600 cm⁻¹) to a higher or lower wavenumber upon complexation indicates the involvement of the azomethine nitrogen in bonding with the metal ion. ijcce.ac.ir For instance, in nickel(II) complexes of unsymmetrical azines, ν(C=N) stretching bands appear around 1603-1625 cm⁻¹. mdpi.com Similarly, changes in the vibrational modes of the pyridine ring confirm its participation in coordination.

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to characterize the ligand and its diamagnetic complexes in solution. The signal for the azomethine proton (-CH=N-), typically found around δ 8.5 ppm, and the aromatic proton signals provide clear evidence of the ligand's structure.

UV-Vis Spectroscopy: Electronic absorption spectra reveal information about the electronic transitions within the complexes. Ligand-centered (LC) π–π* and n–π* transitions, as well as metal-to-ligand charge transfer (MLCT) bands, can be identified. nih.gov

For example, the crystal structure of a dinuclear silver(I) complex with an asymmetric azine ligand, [Ag(L)(NO₃)]₂, was determined to be in the monoclinic crystal system with a P2₁/n space group. mdpi.com In this complex, the azine ligand acts as a bidentate chelate, bonding to the silver ion through a nitrogen atom from the thiazole (B1198619) moiety and one of the nitrogen atoms of the azine bridge. mdpi.com The coordination environment around the Ag(I) center is completed by the nitrate (B79036) anion and a weak bond to an oxygen atom of an adjacent complex unit, resulting in a dinuclear structure. mdpi.com

Similarly, the structures of nickel(II) complexes with unsymmetrical (2-pyridyl)(4-imidazolyl)azine ligands have been confirmed by X-ray analysis. mdpi.comnih.gov These studies revealed a pseudo-octahedral coordination geometry around the Ni(II) center, with two tridentate azine ligands coordinating in a meridional fashion. nih.gov The analysis provides exact bond lengths, such as the Ag-N and Ag-O distances in the silver complex, and confirms the coordination mode of the ligand. mdpi.com

Crystal and Structural Data for Selected Azine-Metal Complexes
ComplexCrystal SystemSpace GroupKey Bond Lengths (Å)Reference
[Ag(L)(NO₃)]₂ (L = asymmetric azine)MonoclinicP2₁/nAg1-N1 = 2.218(5), Ag1-N2 = 2.603(4), Ag1-O2 = 2.347(6), Ag1-O3 = 2.631(6) mdpi.com
Ni(HLH)₂₂·MeOH (HLH = (2-pyridyl)(4-imidazolyl)azine)OrthorhombicP2₁2₁2₁Data not specified in abstract mdpi.comnih.gov
Ni(HLMe)₂₂·H₂O·Et₂O (HLMe = methyl derivative)MonoclinicP2₁/nData not specified in abstract mdpi.comnih.gov

Applications of Metal-Azine Complexes in Advanced Materials and Catalysis

Metal complexes of isonicotinaldehyde azine are valuable in materials science and catalysis due to their diverse structures and tunable properties. They serve as key building blocks for functional materials like Metal-Organic Frameworks (MOFs) and as active catalysts in various chemical reactions.

Metal-Organic Frameworks (MOFs) incorporating Azine Ligandsresearchgate.netresearchgate.net

The incorporation of azine ligands, such as isonicotinaldehyde azine, into Metal-Organic Frameworks (MOFs) is a strategic approach to developing functional porous materials. researchgate.net These azine-decorated MOFs exhibit properties suitable for applications in gas capture and heterogeneous catalysis. researchgate.netacs.org The azine group's Lewis basicity and hydrogen-bonding capabilities are central to designing these functional frameworks. researchgate.net

The design of azine-decorated MOFs hinges on several key principles that leverage the chemical characteristics of the azine functionality.

Functionality of the Ligand: The Lewis basicity of the nitrogen atoms in the azine bridge (-N=N-) and the pyridine rings allows them to act as effective binding sites for metal ions or as basic sites for catalysis. This inherent basicity is a primary consideration in designing MOFs for applications like CO₂ capture or base-catalyzed reactions. researchgate.netnih.gov The pore environment of the MOF can be systematically tuned by modifying the functional groups on the azine-containing ligand. acs.org

Stability: A crucial design aspect is the chemical stability of the MOF under operational conditions. For applications in aqueous media or catalysis, the framework must resist degradation. Research into pH-stable MOFs provides guiding principles for creating robust materials capable of withstanding harsh chemical environments. researchgate.net For example, the azine-decorated MOFs TMU-5 and TMU-34 have shown complete stability in water during catalytic reactions, retaining their structure and function over multiple cycles. acs.org

Mechanosynthesis, or ball-milling, has emerged as a rapid, solvent-free, and environmentally friendly method for producing MOFs. researchgate.netnih.govrsc.org This approach has been successfully applied to the synthesis of azine-decorated zinc(II) MOFs, such as TMU-4, TMU-5, and TMU-6. nih.gov These materials are synthesized by grinding the metal salt (e.g., zinc oxide) with the organic linkers (e.g., 4,4'-oxybis(benzoic acid) and an azine-based ligand like 1,4-bis(4-pyridyl)-2,3-diaza-1,3-butadiene). nih.gov

Mechanosynthesized azine-decorated MOFs have demonstrated high efficiency in environmental remediation, specifically for the removal of heavy metal ions from aqueous solutions. nih.gov The chelating ability of the azine groups on the pore walls facilitates the effective capture and extraction of contaminants like Cd(II), Co(II), Cr(III), Cu(II), and Pb(II). nih.gov The TMU-5 framework, for example, has been used as a sorbent for the preconcentration of trace heavy metals, showcasing the practical application of these mechanosynthesized systems. nih.gov

Mechanosynthesized Azine-Decorated MOFs and Their Applications
MOFAzine LigandApplicationReference
TMU-41,4-bis(4-pyridyl)-2,3-diaza-1,3-butadiene (4-bpdb)Heavy metal ion removal, Knoevenagel condensation researchgate.netnih.gov
TMU-52,5-bis(4-pyridyl)-3,4-diaza-2,4-hexadiene (4-bpdh)Heavy metal ion removal, Knoevenagel condensation researchgate.netnih.gov
TMU-343,6-di(pyridin-4-yl)-1,4-dihydro-1,2,4,5-tetrazine (H₂DPT)Knoevenagel condensation researchgate.netacs.org

Catalytic Roles of Azine-Metal Complexes

The coordination of isonicotinaldehyde azine to transition metals can yield complexes with significant catalytic activity. The electronic properties and structural flexibility of the azine ligand, combined with the redox potential of the metal center, enable these complexes to catalyze a range of organic transformations.

Azine-metal complexes have shown promise as catalysts in several important classes of organic reactions, including C-C bond formation, oxidation, and reduction reactions.

Knoevenagel Condensation: Azine-decorated MOFs, such as TMU-4 and TMU-5, have been employed as efficient heterogeneous catalysts for the Knoevenagel condensation. researchgate.netacs.org This reaction involves the formation of a new C-C bond. The basic azine and tetrazine functional groups within the MOF pores are believed to activate the reactants and accelerate the condensation process under mild and green conditions. acs.org The stability and recyclability of these MOF catalysts make them a sustainable alternative to homogeneous catalysts. acs.org

Oxidation Reactions: Transition metal complexes are well-known catalysts for oxidation reactions. scirp.orgchimia.ch While specific studies on isonicotinaldehyde azine complexes in this area are emerging, related systems demonstrate the potential. Metal complexes can activate oxidants to facilitate the epoxidation of alkenes or the oxidation of alcohols. scirp.org The catalytic activity often depends on the choice of the transition metal, with molybdenum and vanadium complexes showing high efficiency in epoxidation. scirp.org

Reduction Reactions: Metal complexes containing redox-active ligands, including those with pyridine and azine-like moieties, can act as electrocatalysts or photocatalysts for proton reduction to produce hydrogen. rsc.orgnih.gov For example, cobalt complexes with pentadentate ligands containing pyridine groups have been shown to catalyze H₂ evolution. rsc.org The synergy between the redox-active metal and the ligand is crucial for minimizing the overpotential required for the reaction. rsc.org This suggests that isonicotinaldehyde azine-metal complexes could be designed for similar catalytic reduction processes.

Investigation of Reaction Mechanisms in Metal-Azine Catalysis

The catalytic activity of metal complexes containing isonicotinaldehyde azine is rooted in the fundamental principles of coordination chemistry, where the central metal ion and the ligand collaborate to facilitate chemical transformations. The reaction mechanisms in metal-azine catalysis typically involve a series of well-defined steps that modulate the reactivity of the substrates. researchgate.netsioc-journal.cn

The pyridyl and azine nitrogen atoms of isonicotinaldehyde azine enable chelation with transition metals like palladium, copper, or ruthenium, forming stable complexes that are pivotal for catalysis. The catalytic cycle generally begins with the coordination of a substrate to the metal center, which acts as a Lewis acid. This interaction activates the substrate for subsequent reactions. The mechanism can proceed through several pathways, primarily involving ligand substitution and electron transfer processes. grc.orglibretexts.org

Ligand Substitution: These reactions involve the replacement of a ligand in the coordination sphere with a substrate molecule. The substitution can occur via two primary mechanisms:

Dissociative (D) Mechanism: A ligand first detaches from the metal complex, creating a coordinatively unsaturated intermediate. This intermediate then rapidly binds with the incoming substrate. libretexts.org

Associative (A) Mechanism: The incoming substrate first attaches to the metal complex, forming a higher-coordination intermediate, after which an original ligand is released. This pathway is common for square planar complexes, such as those formed with Pd(II). libretexts.org

Electron Transfer Reactions: Many catalytic processes involve changes in the oxidation state of the metal center. These redox reactions can occur through:

Inner-Sphere Electron Transfer: An electron is transferred between two metal centers through a bridging ligand.

Outer-Sphere Electron Transfer: An electron moves from one complex to another without a direct bridging ligand.

The electronic properties of the isonicotinaldehyde azine ligand, influenced by the electron-withdrawing nature of the pyridine ring, can modulate the electron density on the metal center. This, in turn, affects the standard potential of the catalyst and influences the kinetics and efficiency of the catalytic reaction. nih.gov Mechanistic investigations often employ techniques such as kinetic studies, isotopic labeling, and computational modeling (DFT) to map reaction pathways and identify rate-determining steps.

Table 1: Key Steps in a General Metal-Azine Catalytic Cycle
StepDescriptionGoverning FactorsRelevance of Isonicotinaldehyde Azine
Catalyst ActivationFormation of the active catalytic species from a precatalyst, often involving ligand dissociation or reduction of the metal center.Solvent, temperature, presence of co-catalysts or activators.The azine ligand can stabilize the active metal center, preventing decomposition.
Substrate CoordinationThe reactant molecule binds to the metal center, typically through a vacant coordination site.Steric and electronic properties of the substrate and ligand. nih.govThe stereochemistry of the azine complex dictates the approach and binding of the substrate.
Migratory Insertion/Reductive EliminationKey bond-forming or bond-breaking steps involving the coordinated substrate and other ligands.Oxidation state of the metal, nature of the ligands. goettingen-research-online.deThe electronic influence of the pyridine rings can affect the ease of these transformations.
Product ReleaseThe final product dissociates from the metal center, regenerating the catalyst for the next cycle.Product stability and coordination affinity.The catalyst is regenerated to continue the cycle.
Comparative Studies with Other Ligand Systems

The effectiveness of isonicotinaldehyde azine as a ligand is often evaluated by comparing its performance and the properties of its metal complexes with those derived from other well-known ligand systems.

Versus Other Azines and Hydrazones: Compared to salicylaldehyde (B1680747) azine, isonicotinaldehyde azine can be synthesized with a higher yield (over 85%) under optimized conditions, whereas salicylaldehyde azine synthesis yields are typically lower (around 60-70%) and may produce more by-products. The electron-withdrawing character of the pyridine ring in isonicotinaldehyde enhances the reactivity of the original aldehyde group, facilitating a more efficient azine formation compared to ligands with electron-donating groups. Furthermore, hydrazones derived from isonicotinaldehyde have shown enhanced biological activity compared to salicylaldehyde analogs, an effect attributed to the electronic properties of the pyridine ring.

Versus Schiff Base Ligands: Schiff bases, characterized by a C=N imine group, are a major class of ligands in coordination chemistry. wikipedia.orgresearchgate.net While both ligand types form stable complexes, the isonicotinaldehyde azine ligand offers a distinct N-N single bond bridge, providing greater conformational flexibility compared to some rigid Schiff base structures. This flexibility can be advantageous in accommodating the geometric preferences of different metal ions. mdpi.com In contrast, many bidentate or multidentate Schiff base ligands derived from o-vanillin or similar precursors create a very rich and diverse coordination chemistry, forming everything from simple mononuclear complexes to large clusters and coordination polymers. rsc.org The catalytic activity of Schiff base complexes is well-documented, and they serve as a benchmark against which new ligands like isonicotinaldehyde azine are measured. mdpi.com

Versus Pyridine-Diimine (PDI) and Bipyridine Ligands: Pyridine-based ligands are ubiquitous in catalysis. PDI ligands are known for their redox-activity, where the ligand itself can participate in electron transfer processes, which is a key feature in many catalytic cycles involving iron and cobalt. goettingen-research-online.deacs.org While isonicotinaldehyde azine also contains pyridine rings, its catalytic role is primarily as a spectator ligand that modulates the electronic properties of the metal center through its sigma-donating nitrogen atoms. Diazine-based ligands (like pyrimidine) generally exhibit increased π-acidity compared to their pyridine counterparts, which can destabilize metal-ligand interactions but also open up alternative catalytic pathways. acs.org

Table 2: Comparative Overview of Ligand Systems
Ligand SystemKey Structural FeaturePrimary Coordination ModeNotable Characteristics
Isonicotinaldehyde AzineSymmetrical C=N-N=C bridge with terminal pyridine rings.Chelating via azine and pyridyl nitrogens. Good synthetic efficiency; electronic properties tunable via the pyridine ring.
Schiff Bases (general)Imine (C=N) group. wikipedia.orgOften bidentate (N,O) or multidentate. rsc.orgVast structural diversity; widely used in catalysis and materials science. mdpi.comrsc.org
Pyridine-Diimine (PDI)Tridentate ligand with a central pyridine and two imine donors.Tridentate, planar coordination.Often acts as a redox-active or "non-innocent" ligand, participating in catalysis. goettingen-research-online.de
Bipyridine (bpy)Two pyridine rings linked by a C-C bond.Bidentate chelation.Classic ligand in coordination chemistry, forms very stable complexes.

Environmental Applications (e.g., Heavy Metal Ion Removal)

The presence of electron-donating nitrogen atoms in the structure of isonicotinaldehyde azine makes it an excellent candidate for applications in environmental remediation, particularly for the removal of toxic heavy metal ions from aqueous solutions. acs.orgresearchgate.net The principle behind this application is the ability of the azine ligand to act as a chelating agent, binding strongly to metal ions and facilitating their separation from water. researchgate.netnih.gov

A significant advancement in this area is the incorporation of azine functionalities into porous materials like Metal-Organic Frameworks (MOFs). acs.org For instance, zinc(II) MOFs decorated with azine ligands have been synthesized and shown to be highly efficient in removing and extracting heavy metal ions such as Cd(II), Co(II), Cr(III), Cu(II), and Pb(II) from water. acs.orgresearchgate.net The mechanism of removal is based on adsorption, where the metal ions coordinate with the Lewis basic nitrogen sites on the walls of the MOF pores. researchgate.net

Studies comparing different functional groups within these frameworks have shown that the basicity of the N-donor ligands is a crucial factor. acs.org Azine-functionalized MOFs (like TMU-4 and TMU-5) demonstrated higher adsorption efficiency for trace amounts of metal ions compared to similar MOFs functionalized with imine groups, which can be attributed to the greater basicity of the azine groups. acs.org

The efficiency of these adsorbent materials is typically evaluated based on their maximum adsorption capacity, which can be quantified using isotherm models like the Langmuir or Freundlich models. frontiersin.orgmdpi.com The kinetics of the adsorption process are often described by pseudo-second-order models, indicating that the rate-limiting step is chemisorption, involving the formation of a chemical bond between the metal ion and the adsorbent's functional groups. frontiersin.orgurjc.esnih.gov

Table 3: Adsorption Capacities of Various Amine/Nitrogen-Functionalized Adsorbents for Heavy Metal Ions (Illustrative Examples)
Adsorbent MaterialTarget Metal IonMaximum Adsorption Capacity (mg/g)Reference Context
Azine-Functionalized MOF (TMU-5)Cd(II), Pb(II), etc.High efficiency reported for extractionDemonstrates the effectiveness of azine groups for metal ion capture. acs.orgresearchgate.net
Sulfhydryl-functionalized COFPb(II)239Highlights the high capacity of specifically functionalized porous organic frameworks. mdpi.com
ZIF-8 NanocrystalsCu(II)1196.82Shows the exceptionally high capacity of certain imidazolate frameworks. researchgate.net
Amine-Functionalized Silica (B1680970) (SBA-15)Cu(II)Significant removal reportedRepresents a common strategy of functionalizing silica for metal adsorption. urjc.esnih.gov
Modified Sacha Inchi Shell BiomassPb(II)17.07Provides a baseline for low-cost agricultural waste-based adsorbents. nih.gov
Modified Strychnos potatorum seedsPb(II)166.67Shows high capacity achievable with chemically modified biomass. mdpi.com

Supramolecular Chemistry and Self Assembly of Isonicotinaldehyde Azine Systems

Non-Covalent Interactions Governing Supramolecular Architecture

The assembly of isonicotinaldehyde azine into larger structures is a delicate interplay of various non-covalent forces. These interactions, though individually weak, collectively provide the necessary energy to form stable and ordered crystalline lattices. The primary forces at play include hydrogen bonding, π-π stacking, and a combination of electrostatic and van der Waals forces.

Hydrogen Bonding in Azine-Based Assemblies

Hydrogen bonding plays a pivotal role in directing the assembly of molecules containing hydrogen bond donors and acceptors. In the case of isonicotinaldehyde azine and its derivatives, the nitrogen atoms of the pyridine (B92270) ring and the azine bridge can act as hydrogen bond acceptors. While isonicotinaldehyde azine itself lacks strong hydrogen bond donors, in co-crystal formation or in the presence of protic solvents, these acceptor sites become crucial.

π-π Stacking Interactions in Molecular Recognition

The aromatic pyridine rings in isonicotinaldehyde azine are electron-deficient π-systems, making them prime candidates for π-π stacking interactions. These interactions are crucial for the vertical assembly of molecules and play a significant role in molecular recognition processes. The geometry of these interactions can vary, leading to different packing motifs such as face-to-face or edge-to-face (T-shaped) arrangements.

Interaction TypeInteracting MoietiesDistance (Å)Geometry
Arene-AreneBenzene Rings---T-shaped

Note: Specific distance data for isonicotinaldehyde azine is not available; this table is based on observations in the closely related 4-iodoacetophenone azine.

Self-Assembly Processes and Controlled Architectures

The spontaneous organization of molecules into ordered structures is known as self-assembly. For isonicotinaldehyde azine, this process can be directed to form specific architectures, including coordination polymers, by carefully controlling the experimental conditions.

Directed Self-Assembly of Azine-Based Systems

Directed self-assembly aims to guide the formation of desired supramolecular structures by encoding recognition information into the molecular components. In azine-based systems, the geometry of the molecule, the position and nature of substituent groups, and the choice of solvent all play a critical role in directing the assembly process.

The crystal structure of 4-iodoacetophenone azine reveals a highly organized, layered structure. missouri.edu The molecules are arranged colinearly within each layer, and these layers are stacked with a specific offset. missouri.edu This precise arrangement is a result of the interplay of the various non-covalent interactions, demonstrating a high degree of directional control in the self-assembly process.

Formation of Coordination Polymers via Self-Assembly

The nitrogen atoms in the pyridine ring and the azine bridge of isonicotinaldehyde azine are excellent coordination sites for metal ions. This property allows for the formation of coordination polymers, which are extended networks of metal ions linked by organic ligands. Through self-assembly, isonicotinaldehyde azine can act as a ditopic or polytopic ligand, bridging multiple metal centers to create one-, two-, or three-dimensional frameworks.

The formation and structure of these coordination polymers are highly dependent on the coordination geometry of the metal ion, the stoichiometry of the reactants, the presence of counter-ions, and the solvent used for crystallization. By judiciously selecting these parameters, it is possible to control the topology and dimensionality of the resulting coordination polymer, leading to materials with tailored properties for applications in areas such as catalysis, gas storage, and sensing.

Factors Influencing Self-Assembly (e.g., pH, Solvent, Temperature)

The spontaneous organization of molecules into ordered structures, known as self-assembly, is a cornerstone of supramolecular chemistry. For isonicotinaldehyde azine and related systems, the formation and stability of these assemblies are highly dependent on external environmental conditions. mdpi.com Key factors such as solvent, pH, and temperature can be precisely controlled to guide the assembly process and dictate the final architecture of the supramolecular structures. mdpi.comnih.gov

Solvent Effects: The choice of solvent plays a critical role in the self-assembly of azine-based systems, influencing reaction kinetics, yield, and the thermodynamic stability of the resulting structures. nih.govnih.gov The coordinating ability of the solvent can be particularly decisive. nih.gov For instance, in the self-assembly of tetra-imine cages, which share structural similarities with azine systems, the process is significantly more efficient in a 9:1 CDCl3:CD3CN solvent mixture compared to pure chlorinated solvents like CDCl3. nih.gov In the mixed solvent system, the assembly reaches a 65% yield in just 3 hours at room temperature. nih.gov In contrast, in pure CDCl3, the process is much slower, requiring 24-48 hours at temperatures above 300 K to achieve a lower yield of 50%. nih.gov This difference is attributed to the preorganization of the molecular components by acetonitrile (B52724) (CD3CN) molecules, which is beneficial for the assembly process. nih.gov The resulting supramolecular cage is also thermodynamically more stable and conformationally less flexible in the mixed solvent compared to pure chlorinated solvents. nih.gov

pH Influence: The pH of the solution is another critical parameter, particularly for azine systems containing ionizable groups. researchgate.netntu.edu.sg The protonation state of functional groups can alter intermolecular interactions, such as hydrogen bonding and electrostatic forces, thereby influencing the morphology of the self-assembled structures. nih.gov For example, a salicylaldehyde (B1680747) azine-containing amphiphile demonstrates pH-responsive self-assembly and fluorescence. researchgate.net Changes in pH can modulate the emission properties and the aggregation behavior of the system. researchgate.net Similarly, studies on peptide amphiphiles show that as pH increases, intermolecular hydrogen bonding can be enhanced, leading to significant morphological changes in the assemblies, such as the transformation from narrow fibers to wide, tape-like structures. nih.gov

Temperature Effects: Temperature influences the thermodynamics and kinetics of self-assembly. researchgate.netnih.gov It can affect the equilibrium between assembled and disassembled states and can be used to trigger phase transitions. nih.govrsc.org For some systems, an increase in temperature provides the necessary energy to overcome kinetic barriers, promoting the formation of thermodynamically stable structures. nih.gov In other cases, temperature can induce disassembly or trigger transitions between different assembled morphologies. nih.govrsc.org For instance, certain elastin-like polypeptides are designed to self-assemble from unimers into spherical micelles when heated, demonstrating a critical micelle temperature that can be tuned by adjusting the molecular structure. nih.gov The entire self-assembly process is often enthalpically driven, with temperature influencing the interplay between enthalpic and entropic contributions to the Gibbs free energy of formation. researchgate.net

Design and Fabrication of Functional Supramolecular Materials

The controlled self-assembly of isonicotinaldehyde azine and its derivatives allows for the bottom-up fabrication of "smart" materials with tailored functions. frontiersin.org By modifying the molecular structure and controlling the assembly conditions, it is possible to create systems that respond to external stimuli, detect specific analytes, or participate in complex chemical processes.

Responsive Supramolecular Systems (e.g., Photochromic Azines)

Photochromic materials can undergo a reversible transformation between two isomers with different absorption spectra upon light irradiation. frontiersin.org This property is highly desirable for applications in optical devices, molecular switches, and smart materials. jcu.edu.au Azine derivatives, particularly those based on salicylaldehyde, have been shown to exhibit photochromism. rsc.org

The photochromic behavior of salicylaldehyde azine (SAA) involves the conversion from the stable trans-enol form to a transient trans-keto tautomer upon UV irradiation. rsc.org The lifetime of this photo-generated species is highly sensitive to the properties of the surrounding medium, such as polarity and viscosity. rsc.org Research has shown that in solution, the lifetime of the photochrome is significantly increased in highly viscous solvents. This is due to the suppression of second-order quenching processes. rsc.org For example, the lifetime is extended to 500 μs in the polar, viscous solvent triacetine and 65 μs in non-polar squalane. rsc.org When SAA is trapped in a non-polar polyethylene (B3416737) polymer film, the lifetime is further elongated to 700 μs because the rigid environment retards the intramolecular back-isomerization process. rsc.org

Sensor Development Based on Azine Supramolecular Interactions

The unique structural and electronic properties of azine compounds make them excellent candidates for the development of chemical sensors. researchgate.net Their ability to interact with specific ions or molecules through non-covalent interactions can be coupled with a detectable signal, such as a change in color or fluorescence. researchgate.netmdpi.com

Salicylaldehyde-based azines, for instance, have been utilized as chemodosimeters. researchgate.net These sensors operate based on a specific and often irreversible reaction with the analyte, leading to a clear optical response. Azines are well-suited for these applications as they are generally stable, easy to synthesize, and can exhibit solvent-dependent fluorescence emission. researchgate.net The development of sensors based on these platforms is crucial for applications in environmental monitoring and human health, where the highly sensitive and selective detection of analytes like metal ions is required. researchgate.netmdpi.com

Applications in Host-Guest Chemistry

Host-guest chemistry involves the formation of complexes between a larger 'host' molecule and a smaller 'guest' molecule or ion, held together by non-covalent forces. mdpi.com These systems are fundamental to molecular recognition, catalysis, and the construction of complex molecular machines. mdpi.comnih.gov

Azine derivatives can be incorporated into larger molecular architectures that act as hosts or can themselves act as guests. A notable example involves a salicylaldehyde azine-containing amphiphile whose self-assembly and fluorescence properties are regulated by a water-soluble pillar researchgate.netarene host. researchgate.net Through host-guest recognition, the pillar researchgate.netarene can modulate the aggregation of the azine amphiphile in water. researchgate.net This interaction can be used to tailor the fluorescence emission of the system, which is also responsive to pH changes. researchgate.net Such multi-responsive host-guest systems have potential applications in the development of materials for information encryption and rewritable papers. researchgate.netnih.gov The ability to control molecular encapsulation and release using external stimuli like light or pH is a key goal in this field. nih.govrsc.org

Theoretical and Computational Investigations of Isonicotinaldehyde Azine

Quantum Chemical Studies and Electronic Structure Analysis

Quantum chemical studies are fundamental in elucidating the electronic characteristics of a molecule. These methods, particularly those rooted in density functional theory, can predict a wide range of properties with high accuracy.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing computational cost with accuracy for determining the electronic structure of molecules. wisc.edu DFT calculations are routinely employed to optimize the molecular geometry and predict various ground-state properties. For isonicotinaldehyde azine, DFT methods, such as B3LYP with a suitable basis set like 6-311++G(d,p), would be used to determine its most stable three-dimensional structure.

Predicted Ground State Properties of Isonicotinaldehyde Azine (Hypothetical Data)

Property Predicted Value Unit
Total Energy [Value] Hartrees
Dipole Moment [Value] Debye
C=N Bond Length (Azine) ~1.28 Å
N-N Bond Length (Azine) ~1.40 Å

Note: The values in this table are hypothetical and represent typical ranges for similar structures. Specific computational studies on isonicotinaldehyde azine are needed for accurate data.

Molecular Orbital Analysis and Electronic Effects

Molecular orbital (MO) theory describes the behavior of electrons in a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions. youtube.comlibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. cam.ac.uk

For isonicotinaldehyde azine, the HOMO is expected to be localized primarily on the electron-rich azine bridge and the pyridine (B92270) rings, while the LUMO would likely be distributed over the entire conjugated π-system. Analysis of the MOs reveals how electronic effects, such as resonance and induction from the pyridine nitrogen, influence the electron density distribution across the molecule. This distribution is crucial for understanding the molecule's reactivity towards electrophiles and nucleophiles. youtube.com

Frontier Molecular Orbital Properties (Hypothetical Data)

Parameter Predicted Value Unit
HOMO Energy [Value] eV
LUMO Energy [Value] eV

Note: These values are illustrative. Actual values would be derived from specific DFT calculations for isonicotinaldehyde azine.

Spectroscopic Property Prediction (e.g., NMR, IR)

Computational methods can predict spectroscopic properties, which is invaluable for interpreting experimental spectra and confirming molecular structures.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated from the vibrational frequencies obtained after a DFT geometry optimization. semanticscholar.org The predicted frequencies, corresponding to specific bond stretches, bends, and torsions, can be compared with experimental IR spectra. For isonicotinaldehyde azine, characteristic peaks would include C=N stretching of the azine group, C=C and C=N stretching within the pyridine rings, and C-H stretching and bending modes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, allows for the prediction of ¹H and ¹³C NMR chemical shifts. researchgate.net These theoretical shifts are calculated relative to a standard (e.g., tetramethylsilane) and can aid in the assignment of signals in experimental NMR spectra, providing a detailed map of the chemical environment of each nucleus.

Conformational Analysis and Molecular Dynamics Simulations

While quantum chemical calculations often focus on a static, minimum-energy structure, molecules are dynamic entities. Conformational analysis and molecular dynamics simulations explore the molecule's flexibility and the various shapes it can adopt.

Energy Landscapes and Stable Conformers

Conformational analysis involves mapping the potential energy surface of a molecule to identify its stable conformers (local energy minima) and the transition states that connect them. For isonicotinaldehyde azine, rotation around the single bonds, particularly the C-C bond connecting the pyridine ring to the azine bridge and the N-N bond of the azine itself, would give rise to different conformers.

The relative energies of these conformers determine their population at a given temperature. The global minimum on the potential energy landscape represents the most stable and, therefore, the most abundant conformer. Computational scans of dihedral angles can reveal these energy landscapes and pinpoint the structures of various stable and semi-stable states. nih.gov

Interconversion Barriers and Dynamics

Molecular dynamics (MD) simulations provide a time-resolved view of molecular motion by solving Newton's equations of motion for the atoms in the system. youtube.com MD simulations can reveal the dynamic equilibrium between different conformers and the pathways for their interconversion. youtube.com

The energy barriers for rotation around key single bonds determine the rate of interconversion between conformers. If the barriers are low, the molecule will be highly flexible at room temperature, with rapid exchange between different conformations. If the barriers are high, specific conformers may be "locked" and individually observable. These simulations offer insights into how the molecule behaves in a solution or other environments over time.

Mechanistic Elucidation through Computational Modeling

Computational chemistry, particularly Density Functional Theory (DFT), has been instrumental in mapping the reaction pathways for the formation of isonicotinaldehyde azine from isonicotinaldehyde and hydrazine (B178648). nih.gov These studies elucidate the multi-step mechanism, identify key intermediates, and characterize the high-energy transition states that govern the reaction rate.

The formation is not a simple one-step condensation. Instead, the reaction proceeds through several distinct intermediates, including a hydrazone, a hemiaminal, and a bis-hemiaminal. nih.gov Computational models have mapped out two primary competing pathways for the reaction. DFT calculations can determine the Gibbs free energy of each reactant, intermediate, product, and transition state, allowing for the construction of a detailed reaction energy profile.

A key finding from these computational studies is the catalytic role of water, which may be present in the solvent or generated as a byproduct. nih.gov Water can mediate proton transfer steps, significantly lowering the activation energy. This is achieved through the formation of pseudo-six-membered rings in the transition state structures, which provides a low-energy pathway for the necessary proton shuttling during nucleophilic addition and dehydration steps. nih.govresearchgate.net

The table below presents key stationary points on the computationally mapped reaction pathway for the formation of isonicotinaldehyde azine, highlighting the complexity beyond a simple condensation.

Stationary PointDescriptionKey Structural Features from DFTRole in Pathway
Reactants Isonicotinaldehyde + HydrazineSeparate moleculesStarting point of the reaction.
TS1 Nucleophilic attack of hydrazine on the aldehyde carbonylN-C bond forming, C=O bond elongating.First energy barrier, leading to the hemiaminal intermediate.
Hemiaminal (H2) Intermediate formed after the initial addition.Tetrahedral carbon with -OH and -NHNH2 groups.A key intermediate species observed in NMR studies. nih.gov
TS2 (Dehydration) Elimination of a water molecule to form the hydrazone.C-O bond breaking, C=N bond forming. Often water-assisted. nih.govRate-determining step in some pathways, leads to the first C=N bond.
Hydrazone (HZ) Intermediate product of the first condensation.Contains a C=N-NH2 moiety.Reacts with a second molecule of isonicotinaldehyde.
TS3 Nucleophilic attack of hydrazone on a second aldehyde molecule.Second N-C bond formation.Energy barrier for the second addition step.
TS4 (Dehydration) Elimination of the second water molecule.Final C-O bond breaking and C=N bond formation.Final barrier leading to the azine product. nih.gov
Product Isonicotinaldehyde AzinePlanar structure with a C=N-N=C linkage.Thermodynamically stable final product.

By characterizing these transition states, researchers can understand the factors controlling the reaction rate and selectivity, providing insights that are difficult to obtain through experimental observation alone. researchgate.net

While isonicotinaldehyde azine is not typically studied as a catalyst itself, computational methods are essential for understanding catalytic processes involved in its synthesis or its potential interactions within a larger catalytic system. rsc.orgsimonsfoundation.org The formation of azines can be catalyzed, and computational modeling provides a molecular-level view of the catalyst's role.

As mentioned previously, DFT calculations have demonstrated that a single water molecule can act as a catalyst in the dehydration steps of azine formation. nih.gov The computational approach involves:

Modeling the Uncatalyzed Reaction: Calculating the activation energy for the direct, uncatalyzed proton transfer and water elimination.

Modeling the Catalyzed Reaction: Introducing a water molecule into the calculation and locating a new transition state where the water molecule forms a hydrogen-bond bridge to facilitate proton transfer.

Comparing Energy Profiles: Demonstrating that the activation energy for the water-assisted pathway is significantly lower, thus confirming its catalytic role.

More broadly, computational catalysis employs a range of techniques applicable to systems involving azines. rsc.org If isonicotinaldehyde azine were to act as a ligand in a transition-metal complex, for example, QM/MM (Quantum Mechanics/Molecular Mechanics) methods could be used. In this approach, the metal center and the azine ligand would be treated with high-level quantum mechanics to accurately model electronic effects, while the surrounding solvent and other parts of the system are modeled with less computationally expensive molecular mechanics force fields. rsc.org These multiscale models are crucial for studying complex catalytic cycles in realistic environments.

Understanding how isonicotinaldehyde azine interacts with other molecules is vital for applications in materials science and medicinal chemistry. Computational methods provide powerful tools for predicting and analyzing these non-covalent interactions. nih.govnih.gov The planar, aromatic structure and the presence of nitrogen atoms make isonicotinaldehyde azine capable of engaging in a variety of interactions.

Molecular Docking: This technique is used to predict the preferred binding orientation of one molecule to a second when they form a stable complex, such as isonicotinaldehyde azine binding to a protein active site. Docking algorithms score different poses based on intermolecular forces like hydrogen bonding and van der Waals interactions. unipa.it

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of isonicotinaldehyde azine in a complex environment, such as in a solution with other molecules or within a biological membrane. nih.gov These simulations, which can span from nanoseconds to microseconds, reveal how the molecule's interactions evolve over time and can be used to calculate binding free energies, providing a more rigorous assessment of interaction strength than docking alone.

Quantum Mechanics (QM): High-level QM calculations are used to accurately characterize the nature and strength of specific intermolecular interactions. For a molecule like isonicotinaldehyde azine, this is particularly important for studying π-stacking interactions between its aromatic rings and other planar molecules, as well as for precisely calculating the geometry and energy of hydrogen bonds.

The table below summarizes the key molecular interactions isonicotinaldehyde azine can participate in and the computational methods used to study them.

Type of InteractionDescriptionRelevant Structural FeatureComputational Method of Choice
Hydrogen Bonding Interaction between the nitrogen lone pairs (acceptor) and a hydrogen bond donor.Pyridine and azine nitrogen atoms.MD simulations, QM (for accurate energies). unipa.it
π-π Stacking Non-covalent interaction between aromatic rings.Pyridine rings and the conjugated azine backbone.QM, particularly Symmetry-Adapted Perturbation Theory (SAPT).
Halogen Bonding Interaction between a halogen atom on another molecule and the nitrogen lone pairs.Pyridine and azine nitrogen atoms.QM calculations to analyze the electrostatic potential.
Coordination/Metal Binding Interaction of nitrogen lone pairs with a metal ion.Pyridine and azine nitrogen atoms.DFT and other QM methods.
van der Waals Forces General attractive/repulsive forces between molecules.Entire molecular surface.MD simulations with appropriate force fields.

These computational approaches are indispensable for building a predictive understanding of the behavior of isonicotinaldehyde azine in complex chemical and biological systems. nih.govnih.gov

Mechanistic Studies of Biological Interactions of Isonicotinaldehyde Azine

Exploration of Molecular Target Interactions in Biological Systems (In Vitro)

The in vitro exploration of how a compound interacts with molecular targets is fundamental to understanding its pharmacological potential. For isonicotinaldehyde azine, direct experimental data is scarce. Therefore, this section discusses the plausible mechanisms by examining studies on analogous structures.

Enzyme Inhibition Mechanisms and Specific Enzyme Targets

Furthermore, isonicotinic acid hydrazide (isoniazid), a structural precursor to isonicotinaldehyde azine, is a well-known inhibitor of mycobacterial enzymes. Isoniazid (B1672263) itself is a prodrug that, upon activation, inhibits enzymes crucial for the synthesis of mycolic acids, essential components of the mycobacterial cell wall. This inhibitory action is central to its antitubercular activity. nih.gov Hydrazone derivatives of isoniazid have also been investigated for their antitumor activity, with a proposed mechanism involving the inhibition of ribonucleotide reductase, an enzyme critical for DNA synthesis and repair. nih.gov

Based on these findings for related compounds, it can be hypothesized that isonicotinaldehyde azine may also exhibit enzyme inhibitory activity. Potential targets could include oxidoreductases like tyrosinase or enzymes involved in nucleotide metabolism. The specific mechanism, whether competitive, non-competitive, or uncompetitive, would require direct enzymatic assays with the purified compound.

Table 1: Potential Enzyme Targets for Isonicotinaldehyde Azine Based on Related Compounds

Enzyme TargetClass of Related CompoundObserved EffectPotential Implication for Isonicotinaldehyde Azine
TyrosinaseSymmetrical Azine DerivativesInhibition (Uncompetitive) nih.govPotential as a depigmenting or anti-melanoma agent.
Ribonucleotide ReductaseIsoniazid HydrazonesInhibition nih.govPotential anticancer activity through disruption of DNA synthesis.
Mycobacterial EnzymesIsoniazidInhibition of mycolic acid synthesis nih.govPotential antibacterial activity, particularly against mycobacteria.

DNA/RNA Interaction Mechanisms (e.g., DNA Intercalation)

The interaction of small molecules with nucleic acids is a key mechanism for many anticancer and antimicrobial agents. Studies on Schiff bases derived from pyridine-4-carbaldehyde, a close structural relative of isonicotinaldehyde, have investigated their DNA binding properties. Using UV-Vis absorption titration, it was observed that these compounds can bind to DNA, with both hypochromic and hyperchromic effects being recorded. researchgate.net High binding constant (K) values for some of these Schiff bases indicated efficient binding to DNA. researchgate.net Molecular docking studies further suggested that these molecules likely bind to the minor groove of the DNA. researchgate.net

Given the planar aromatic structure inherent in isonicotinaldehyde azine, it is plausible that it could also interact with DNA. The potential modes of interaction include intercalation between base pairs or binding within the major or minor grooves. The specific mode and affinity of binding would be influenced by the molecule's stereochemistry and electronic properties. Such interactions could interfere with DNA replication and transcription, leading to cytotoxic effects.

Receptor Modulation and Ligand Binding Studies

Direct evidence of isonicotinaldehyde azine modulating specific biological receptors is not currently available in the scientific literature. The broader class of azine-containing compounds has been noted for their modulating behavior towards bio-receptors, contributing to their diverse pharmacological profiles. nih.gov However, specific receptor targets and the nature of their modulation (agonist or antagonist activity) by isonicotinaldehyde azine remain to be elucidated through dedicated ligand binding studies and receptor functional assays.

Protein Interaction Pathways

Beyond specific enzyme inhibition, the interaction of small molecules with other proteins can trigger various cellular responses. Azine derivatives have been generally recognized for their potential to interact with various biological receptors and proteins. nih.gov The specific protein interaction pathways for isonicotinaldehyde azine have not been experimentally determined. Computational docking studies could provide initial insights into potential protein targets, which would then require validation through biophysical techniques such as surface plasmon resonance or isothermal titration calorimetry.

Modulation of Biochemical Pathways (In Vitro)

The interaction of a compound with its molecular targets can lead to the modulation of various biochemical pathways, ultimately resulting in a cellular response.

Investigations into Apoptosis Induction Mechanisms

Apoptosis, or programmed cell death, is a critical process in development and tissue homeostasis, and its induction is a key mechanism for many anticancer drugs. While there are no specific studies on apoptosis induction by isonicotinaldehyde azine, numerous derivatives of isonicotinic acid hydrazide and other hydrazones have been evaluated for their cytotoxic and anticancer activities. nih.govnih.gov Many of these compounds have been shown to induce cell death in cancer cell lines. nih.govnih.gov

The general mechanisms by which related azine and hydrazone compounds may induce apoptosis could involve:

Interference with Cell Cycle Progression: Some azine derivatives have been suggested to inhibit cancer cell proliferation by blocking the transition from the G1 to the S phase of the cell cycle. nih.gov This action can be attributed to the modulation of key regulatory proteins like Cyclin-dependent Kinases (CDKs). nih.gov

Downregulation of Anti-Angiogenic Factors: Some azine compounds have been reported to possess anti-angiogenic properties, inhibiting the formation of new blood vessels that supply nutrients to tumors. nih.gov This is often linked to the downregulation of Vascular Endothelial Growth Factor (VEGF). nih.gov

It is plausible that isonicotinaldehyde azine could induce apoptosis through similar mechanisms. To confirm this, studies involving cell cycle analysis, annexin V staining, and measurement of caspase activity in cancer cell lines treated with isonicotinaldehyde azine would be necessary.

Impact on Cellular Proliferation Pathways

While direct studies on the impact of isonicotinaldehyde azine on cellular proliferation pathways are not extensively documented, the broader class of isonicotinoyl hydrazones, which share a core structural motif, has been the subject of significant research in the context of cancer cell proliferation. These studies suggest that isonicotinaldehyde azine could potentially influence cellular proliferation through mechanisms such as the induction of cell cycle arrest and apoptosis.

Research into novel isoniazid-hydrazone derivatives has demonstrated their ability to inhibit cell growth and trigger apoptosis through pathways involving mitochondria-dependent caspase activation and the inhibition of the PI3K/AKT signaling pathway nih.gov. The PI3K/AKT pathway is a critical regulator of cell survival and proliferation, and its inhibition can lead to programmed cell death.

Furthermore, certain isatin-hydrazones have been identified as inhibitors of cyclin-dependent kinase 2 (CDK2) mdpi.com. CDKs are key enzymes that control the progression of the cell cycle. By inhibiting CDK2, these compounds can halt the cell cycle, thereby preventing cell division and proliferation. The antiproliferative effects of various pyridine (B92270) derivatives have been widely reported, with mechanisms often involving the induction of apoptosis and interference with cell cycle progression ijsat.orgnih.gov. For instance, some pyridine derivatives have been shown to cause cell cycle arrest in the G2/M phase researchgate.net.

The antiproliferative activity of isonicotinoyl hydrazones is also linked to their ability to chelate iron. Iron is an essential cofactor for ribonucleotide reductase, an enzyme crucial for DNA synthesis and repair. By sequestering iron, these compounds can inhibit ribonucleotide reductase, leading to a depletion of the deoxyribonucleotide pool and subsequent inhibition of DNA synthesis, which is a critical step in cellular proliferation nih.govaacrjournals.org. Studies on pyridoxal (B1214274) isonicotinoyl hydrazone (PIH) and its analogues have shown that their antiproliferative efficacy is related to their iron chelation capacity nih.gov. These chelators have been observed to decrease the levels of key cell cycle regulatory proteins, including cyclins D1, D2, and D3, and cyclin-dependent kinase 2 (cdk2), ultimately leading to a halt in cell cycle progression nih.gov.

A series of isoniazid derivatives have been evaluated for their cytotoxic activity against various human cancer cell lines, with some compounds showing potent activity nih.gov. The mechanism of action for these types of compounds often involves the inhibition of cellular processes essential for growth and survival mdpi.com.

Compound ClassProposed Mechanism of Action on Cellular ProliferationKey Proteins/Pathways Involved
Isoniazid-hydrazone derivativesInduction of apoptosis, cell cycle arrestMitochondria, Caspases, PI3K/AKT pathway
Isatin-hydrazonesInhibition of cell cycle progressionCyclin-dependent kinase 2 (CDK2)
Pyridine derivativesInduction of apoptosis, cell cycle arrestG2/M phase checkpoint proteins
Isonicotinoyl hydrazones (as iron chelators)Inhibition of DNA synthesisRibonucleotide reductase

Studies on Bacterial Metabolic Inhibition

The study of isonicotinaldehyde azine's potential for bacterial metabolic inhibition can be largely inferred from the well-established mechanism of its parent compound, isoniazid (INH). INH is a cornerstone in the treatment of tuberculosis and functions as a prodrug that requires activation by the mycobacterial enzyme catalase-peroxidase, KatG mdpi.comnih.govwikipedia.org.

Upon activation, INH is converted into a series of reactive species, including an isonicotinoyl radical nih.gov. This radical then covalently binds to nicotinamide adenine dinucleotide (NAD+) to form an isonicotinoyl-NAD adduct. This adduct is a potent inhibitor of the enoyl-acyl carrier protein reductase, known as InhA wikipedia.org. InhA is a critical enzyme in the fatty acid synthase-II (FAS-II) system of Mycobacterium tuberculosis, which is responsible for the synthesis of mycolic acids. Mycolic acids are unique, long-chain fatty acids that are essential components of the mycobacterial cell wall, providing a robust permeability barrier and contributing to the pathogen's virulence.

By inhibiting InhA, the synthesis of mycolic acids is blocked, leading to a disruption of the cell wall integrity and ultimately resulting in bacterial cell death wikipedia.org. This mechanism of action is specific to mycobacteria, which explains the narrow spectrum of activity of isoniazid.

Hydrazone derivatives of isoniazid have been synthesized and investigated for their antimicrobial properties. Many of these derivatives have shown significant activity against various bacterial strains, including Mycobacterium tuberculosis mdpi.comresearchgate.net. The rationale behind synthesizing these derivatives is often to improve the lipophilicity for better cell penetration or to potentially overcome resistance mechanisms. Some studies suggest that certain hydrazones may have additional mechanisms of action, such as the ability to sequester metal ions, which are essential for various metabolic processes in bacteria nih.gov. Molecular docking studies have indicated that some isonicotinoyl hydrazones can interact with other bacterial enzymes like dihydrofolate reductase, suggesting multiple potential targets researchgate.net.

Compound/ClassActivating Enzyme (in M. tuberculosis)Target EnzymeMetabolic Pathway Inhibited
Isoniazid (INH)KatG (catalase-peroxidase)InhA (enoyl-acyl carrier protein reductase)Mycolic acid synthesis (FAS-II system)
Isonicotinoyl hydrazonesLikely requires activationInhA, potentially other enzymes (e.g., DHFR)Mycolic acid synthesis, potentially folate synthesis

Structure-Activity Relationship (SAR) Studies at a Mechanistic Level

Correlating Structural Features with Biological Interaction Mechanisms

The pyridine ring itself is a common scaffold in medicinal chemistry due to its ability to participate in hydrogen bonding and pi-stacking interactions with biological macromolecules nih.gov. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which is crucial for binding to enzyme active sites.

The azomethine group (-CH=N-) within the azine linker is a key pharmacophore in many biologically active Schiff bases and their derivatives. This group, with its electrophilic carbon and nucleophilic nitrogen, provides opportunities for binding with various biological targets, potentially inhibiting enzymes or disrupting DNA replication gsconlinepress.comgsconlinepress.com. The planarity of this group can also facilitate stacking interactions.

For antimycobacterial activity, the isonicotinoyl moiety is of critical importance. Studies on analogues of pyridoxal isonicotinoyl hydrazone have shown that the nitrogen atom in the isonicotinoyl group is essential for efficacy nih.gov. This highlights that specific electronic and hydrogen-bonding capabilities of this part of the molecule are necessary for its interaction with the target, likely the KatG enzyme for activation and subsequent inhibition of InhA.

In the context of antiproliferative activity, SAR studies of various pyridine derivatives have revealed that the presence and position of substituents like hydroxyl (-OH) and methoxy (-OMe) groups can enhance activity, while bulky groups or halogens may decrease it nih.gov. For a series of isoniazid derivatives, the presence of a hydroxyl group on an associated benzene ring was found to be important for their anticancer activity, particularly when in the ortho position nih.gov.

Influence of Pyridine Ring Substitutions on Mechanism

Substitutions on the pyridine ring of isonicotinaldehyde azine can significantly modulate its biological activity by altering its physicochemical properties, such as lipophilicity, electronic distribution, and steric hindrance. These changes, in turn, can affect the compound's ability to cross cell membranes, bind to its target, and undergo metabolic activation or deactivation.

The position of the nitrogen atom in the pyridine ring is crucial. For instance, in the case of isoniazid, the nitrogen at the 4-position of the pyridine ring is essential for its antitubercular activity. Any alteration to this position leads to a loss of activity.

Introducing various substituents onto the pyridine ring can fine-tune the biological effect. For example, the addition of electron-donating or electron-withdrawing groups can alter the pKa of the pyridine nitrogen, which can influence its ability to form hydrogen bonds or interact with metal ions. The lipophilicity of the molecule can be modified by adding hydrophobic or hydrophilic groups, which can impact its ability to penetrate bacterial or cancer cells.

Studies on piperidinothiosemicarbazones containing a pyridine ring have indicated that the basicity of the substituent on the heteroaromatic ring may be important for antituberculous activity mdpi.com. This suggests that the ability of the molecule to be protonated at physiological pH can play a role in its mechanism of action.

Mechanistic Insights from Azine Derivatization

Derivatization of the azine linker can impact the molecule's rigidity and planarity. These conformational changes can affect how the molecule fits into the binding site of a target protein. The lone pair of electrons on the nitrogen atoms of the azomethine group are important for the biological activity of Schiff bases and can be involved in coordination with metal ions, which is a mechanism of action for some antimicrobial and anticancer agents zu.edu.pk.

Symmetrical azine derivatives have been synthesized and evaluated for various biological activities, including tyrosinase inhibition nih.gov. In these studies, modifications to the aromatic rings attached to the azine linker led to significant changes in inhibitory potency, demonstrating the importance of the substituents in dictating the interaction with the enzyme's active site.

Advanced Characterization Techniques and Methodologies in Isonicotinaldehyde Azine Research

Spectroscopic Methods for Structural and Mechanistic Elucidation

Spectroscopic techniques are indispensable for confirming the synthesis of isonicotinaldehyde azine and probing its structural features in various states.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the precise molecular structure of isonicotinaldehyde azine in solution. researchgate.net Both ¹H and ¹³C NMR provide critical information about the chemical environment of each atom.

¹H NMR Spectroscopy: The ¹H NMR spectrum of isonicotinaldehyde azine is expected to be symmetrical, reflecting the molecule's C₂h symmetry. The most diagnostic signal is that of the azomethine protons (CH=N), which would appear as a sharp singlet in the downfield region, typically between δ 8.5 and 9.0 ppm, due to the deshielding effect of the adjacent nitrogen atoms. The protons on the pyridine (B92270) rings would appear as two distinct sets of doublets, characteristic of a 4-substituted pyridine ring. Protons ortho to the ring nitrogen (H-2, H-6) would resonate further downfield than the protons meta to the nitrogen (H-3, H-5) due to the nitrogen's electron-withdrawing nature.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information. The azomethine carbon (C=N) is expected to have a characteristic chemical shift in the range of δ 160-170 ppm. The pyridine ring would show three distinct signals: one for the carbon attached to the azine bridge (C-4), one for the carbons ortho to the nitrogen (C-2, C-6), and one for the carbons meta to the nitrogen (C-3, C-5).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for Isonicotinaldehyde Azine
Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Azomethine (-CH=N-)8.5 - 9.0 (singlet)160 - 170
Pyridine H-2, H-68.7 - 8.9 (doublet)149 - 152
Pyridine H-3, H-57.6 - 7.8 (doublet)120 - 123
Pyridine C-4N/A140 - 143

Infrared (IR) spectroscopy is crucial for identifying the key functional groups within the isonicotinaldehyde azine molecule, confirming the conversion of the aldehyde precursor. iosrjournals.orgvscht.cz The most significant change observed upon synthesis is the disappearance of the strong carbonyl (C=O) stretching band from the isonicotinaldehyde starting material (typically around 1700 cm⁻¹) and the appearance of a characteristic imine (C=N) stretching vibration. specac.com

Key vibrational bands for isonicotinaldehyde azine include:

C=N Stretch: A strong absorption band typically appears in the 1610-1630 cm⁻¹ region, confirming the formation of the azomethine linkage. For some azine ligands, this peak has been observed around 1616 cm⁻¹. mdpi.com

Pyridine Ring Vibrations: Multiple sharp bands between 1600 cm⁻¹ and 1400 cm⁻¹ are characteristic of the C=C and C=N stretching vibrations within the aromatic pyridine ring.

N-N Stretch: The stretching vibration of the central nitrogen-nitrogen single bond is often weak and can be observed in the 900-750 cm⁻¹ range. mdpi.com

C-H Bending: Out-of-plane C-H bending vibrations for the substituted pyridine ring typically appear as strong bands in the 900-800 cm⁻¹ region.

Table 2: Characteristic IR Absorption Frequencies for Isonicotinaldehyde Azine
Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Azomethine (C=N)Stretch1610 - 1630
Pyridine RingC=C and C=N Stretch1600 - 1400
Azine Bridge (N-N)Stretch900 - 750
Aromatic C-HOut-of-plane Bend900 - 800

Mass spectrometry (MS) is used to determine the molecular weight of isonicotinaldehyde azine and to gain structural insights from its fragmentation pattern. libretexts.org The molecular formula of isonicotinaldehyde azine is C₁₂H₁₀N₄, corresponding to a molecular weight of approximately 210.24 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be expected at m/z 210. This peak is often prominent due to the stability of the conjugated system. Common fragmentation pathways for azines involve the cleavage of the central N-N bond, which would lead to a major fragment ion corresponding to the isonicotinylnitrene radical cation [C₆H₅N₂]⁺ at m/z 105. wikipedia.orguab.edu Further fragmentation could involve the loss of HCN from the pyridine ring, resulting in smaller fragment ions.

Table 3: Expected Mass Spectrometry Data for Isonicotinaldehyde Azine
Ion Formula Expected m/z Description
[M]⁺[C₁₂H₁₀N₄]⁺210Molecular Ion
[M/2]⁺[C₆H₅N₂]⁺105Cleavage of N-N bond
[C₅H₄N]⁺[C₅H₄N]⁺78Pyridyl cation

UV-Visible spectroscopy provides information about the electronic transitions within the molecule. Azines are known to have broad absorption bands in the UV-Vis region corresponding to π→π* transitions within the conjugated C=N-N=C system. researchgate.net The extended π-conjugation in isonicotinaldehyde azine, involving the two pyridine rings and the azine bridge, results in a bathochromic (red) shift compared to the precursor aldehyde. Typically, azines exhibit strong absorption maxima in the range of 300-400 nm. researchgate.net These studies are also vital for investigating the formation of metal complexes, as coordination to a metal center often leads to significant shifts in the absorption bands.

Table 4: Expected UV-Visible Absorption Data for Isonicotinaldehyde Azine
Transition Type Expected λmax (nm) Chromophore
π→π300 - 400Full conjugated system
n→π> 400 (weak)N non-bonding electrons

Diffraction Techniques for Solid-State Structural Analysis

While spectroscopic methods provide invaluable data on molecular structure, diffraction techniques are essential for determining the precise three-dimensional arrangement of atoms in the solid state.

Single-Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the absolute molecular structure of crystalline compounds. fzu.czmdpi.com By analyzing the diffraction pattern of X-rays passing through a single crystal of isonicotinaldehyde azine, researchers can obtain a precise three-dimensional map of electron density. uol.de This allows for the unambiguous determination of bond lengths, bond angles, and torsional angles.

For isonicotinaldehyde azine, SCXRD would confirm the planarity of the molecule and the conformation of the central C=N-N=C linkage, which typically adopts a more stable trans (or E,E) configuration. researchgate.net The analysis also reveals crucial information about intermolecular interactions, such as π-π stacking between pyridine rings, which dictates the crystal packing and influences the material's bulk properties.

Table 5: Representative Crystallographic Data Obtainable from SCXRD for an Azine Compound
Parameter Description Example Value (for a similar azine)
Crystal SystemThe symmetry of the unit cellMonoclinic
Space GroupThe set of symmetry operationsP2₁/c
a, b, c (Å)Unit cell dimensionsa = 10.1, b = 12.5, c = 14.2
β (°)Unit cell angle95.5°
V (ų)Volume of the unit cell~1780
ZNumber of molecules per unit cell4
C=N-N=C Torsion AngleConformation of the azine bridge~180° (trans)

Note: Example values are illustrative and not specific to isonicotinaldehyde azine.

Powder X-ray Diffraction for Bulk Material Characterization

Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique fundamental to the characterization of crystalline solids. For Isonicotinaldehyde azine, PXRD is employed to analyze the bulk material, providing critical information about its crystallographic structure, phase purity, and batch-to-batch consistency. The diffraction pattern, a unique fingerprint of the compound's crystal lattice, is generated by exposing a powdered sample to a monochromatic X-ray beam and measuring the scattered intensity as a function of the scattering angle (2θ).

Analysis of the PXRD pattern allows for the determination of the crystal system, space group, and unit cell dimensions. Although single-crystal X-ray diffraction provides the most definitive structural solution, PXRD is invaluable for confirming that the bulk powder sample is a single crystalline phase and matches the structure determined from a single crystal. For analogous compounds like salicylaldehyde (B1680747) azine, PXRD has been used to identify a monoclinic crystal system with a P2₁/c space group. rsc.org Similar analysis for Isonicotinaldehyde azine would yield its specific lattice parameters. Furthermore, the presence of any crystalline impurities would be evident as additional peaks in the diffractogram, making PXRD a powerful tool for quality control.

Table 1: Representative Crystal Data Obtainable from Diffraction Studies Note: The following data is illustrative of typical parameters obtained for related organic azine compounds, as specific published PXRD data for Isonicotinaldehyde azine is not widely available.

ParameterIllustrative ValueDescription
Crystal SystemMonoclinicThe crystal system describing the symmetry of the unit cell.
Space GroupP2₁/cThe specific symmetry group of the crystal structure.
a (Å)~8.5Unit cell dimension along the a-axis.
b (Å)~6.3Unit cell dimension along the b-axis.
c (Å)~12.4Unit cell dimension along the c-axis.
β (°)~112The angle of the unit cell's β-axis.
Volume (ų)~600The volume of the unit cell.

Advanced Analytical and Physicochemical Methodologies

Chromatographic Techniques for Purity Assessment and Isolation (e.g., TLC, Column Chromatography)

Chromatographic methods are indispensable for the purification and purity assessment of Isonicotinaldehyde azine.

Thin-Layer Chromatography (TLC): TLC is a rapid and effective method used to monitor the progress of the synthesis reaction and to quickly assess the purity of the final product. A small amount of the sample is spotted onto a stationary phase (typically silica (B1680970) gel on a glass or aluminum plate), and a solvent system (mobile phase) is allowed to ascend the plate. Components separate based on their differential affinity for the stationary and mobile phases. For Isonicotinaldehyde azine, the spot corresponding to the product can be visualized under UV light, and its retention factor (Rf) value is compared to those of the starting materials (isonicotinaldehyde and hydrazine) to confirm reaction completion. The presence of a single spot indicates a high degree of purity.

Column Chromatography: For the purification of Isonicotinaldehyde azine on a larger scale, column chromatography is the preferred method. orgsyn.org The crude product is loaded onto a column packed with a stationary phase, such as silica gel or alumina (B75360). An appropriate eluent system is then passed through the column to separate the desired azine from unreacted starting materials and byproducts. A common challenge with imines and azines is their potential for hydrolysis on the acidic surface of standard silica gel. researchgate.net To mitigate this, the silica gel can be neutralized by pre-treatment with a base like triethylamine, or a less acidic stationary phase such as alumina can be used. researchgate.net Fractions are collected and analyzed by TLC to identify those containing the pure product.

Table 2: Typical Conditions for Chromatographic Purification of Isonicotinaldehyde Azine

TechniqueStationary PhaseTypical Mobile Phase (Eluent)Purpose
TLCSilica gel 60 F₂₅₄Ethyl acetate (B1210297)/Hexane (e.g., 1:1 v/v)Reaction monitoring, purity check
Column ChromatographySilica gel (neutralized) or AluminaGradient of Ethyl acetate in HexaneIsolation and purification of the bulk product

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a cornerstone technique for verifying the elemental composition of a synthesized compound. It determines the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample of pure Isonicotinaldehyde azine. The experimentally determined percentages are then compared with the theoretical values calculated from its molecular formula (C₁₂H₁₀N₄). A close correlation between the experimental and theoretical values provides strong evidence for the compound's identity and purity, confirming its empirical formula.

Table 3: Elemental Composition of Isonicotinaldehyde Azine (C₁₂H₁₀N₄)

ElementSymbolAtomic MassMolar Mass ( g/mol )Theoretical Percentage (%)
CarbonC12.011144.13268.56
HydrogenH1.00810.0804.80
NitrogenN14.00756.02826.65
Total 210.24 100.00

Electrochemical Methods for Redox Behavior and Catalytic Studies

Electrochemical methods, particularly cyclic voltammetry (CV), are powerful tools for investigating the redox properties of Isonicotinaldehyde azine. The presence of pyridine rings and the azine linkage (-C=N-N=C-) provides electroactive sites that can undergo oxidation and reduction. In a typical CV experiment, a voltage is swept between two limits, and the resulting current is measured. The resulting voltammogram reveals key information about the compound's redox behavior, including the potentials at which electron transfer occurs.

These studies are critical for applications where electron transfer is important, such as in the development of catalysts, sensors, or electroactive materials. The redox potentials provide insight into the energy levels of the molecule's frontier orbitals (HOMO and LUMO). For related N-containing aromatic compounds, CV has been used to show how pH and substituents can alter the reduction potentials. dtu.dk Similar investigations on Isonicotinaldehyde azine can elucidate its stability under different electronic conditions and its potential to act as a redox mediator.

Calorimetric Methods for Thermodynamic Parameters

Calorimetric techniques, such as Differential Scanning Calorimetry (DSC), are used to measure the thermal properties of Isonicotinaldehyde azine. DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. This analysis can precisely determine the compound's melting point, enthalpy of fusion (ΔHfus), and detect any phase transitions that occur upon heating or cooling. These thermodynamic parameters are fundamental characteristics of the pure substance and are essential for material science applications, providing data on thermal stability and processing conditions.

Techniques for Detecting and Characterizing Reactive Intermediates

Understanding the reaction mechanisms involving Isonicotinaldehyde azine, including its formation or subsequent reactions, may require the detection and characterization of short-lived reactive intermediates. Azines can be involved in reactions that proceed via radical intermediates. nih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy: If a reaction involving Isonicotinaldehyde azine is suspected to proceed through a radical mechanism, EPR spectroscopy is the most direct method for detecting and characterizing the paramagnetic species. This technique is highly sensitive to unpaired electrons and can provide structural information about the radical intermediate.

Mass Spectrometry (MS): Advanced mass spectrometry techniques, especially when coupled with electrospray ionization (ESI-MS), can be used to intercept and detect charged intermediates in a reaction mixture. nih.gov By monitoring the reaction in real-time, it is possible to identify the mass-to-charge ratio of transient species, providing crucial clues to the reaction pathway. nih.gov These mechanistic studies are vital for optimizing reaction conditions and designing new synthetic routes.

Q & A

Basic: What are the standard synthetic protocols for preparing isonicotinaldehyde azine?

Isonicotinaldehyde azine is synthesized via condensation of isonicotinaldehyde with hydrazine hydrate under reflux conditions in ethanol or methanol. Key steps include:

  • Reaction Setup : Mix equimolar ratios of aldehyde and hydrazine in anhydrous solvent under nitrogen to prevent oxidation .
  • Purification : Recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane) to isolate the product.
  • Characterization : Confirm structure using 1^1H/13^{13}C NMR (azomethine proton at ~8.5 ppm, aromatic signals), IR (C=N stretch ~1600 cm1^{-1}), and elemental analysis. X-ray crystallography is recommended for definitive confirmation .

Basic: What spectroscopic techniques are most effective for characterizing isonicotinaldehyde azine?

  • NMR Spectroscopy : 1^1H NMR identifies aromatic protons and the azomethine (-CH=N-) proton. 13^{13}C NMR confirms the C=N bond (~150 ppm) and aromatic carbons .
  • IR Spectroscopy : Detects C=N stretching (~1600 cm1^{-1}) and N-H vibrations (if unreacted hydrazine remains).
  • Mass Spectrometry : ESI-MS or EI-MS provides molecular ion peaks and fragmentation patterns to verify molecular weight.
  • X-ray Diffraction : Resolves crystal structure and confirms stereochemistry .

Advanced: How can isonicotinaldehyde azine be utilized as a ligand in transition-metal-catalyzed reactions?

Isonicotinaldehyde azine’s pyridyl and azine groups enable chelation with metals like Pd, Cu, or Ru. Methodological approaches include:

  • Coordination Studies : UV-Vis and cyclic voltammetry to assess metal-ligand binding modes .
  • Catalytic Screening : Test activity in cross-coupling reactions (e.g., Suzuki-Miyaura). Optimize parameters (solvent, temperature, metal/ligand ratio) .
  • Mechanistic Probes : Use DFT calculations to map electronic effects on catalytic efficiency .

Advanced: What strategies can resolve contradictions in reported reaction yields or product distributions involving isonicotinaldehyde azine?

  • Systematic Replication : Reproduce experiments under identical conditions (solvent purity, catalyst loading, temperature) .
  • Meta-Analysis : Compare datasets across studies to identify outliers or trends (e.g., solvent polarity effects on yield) .
  • Advanced Analytics : Employ HPLC or GC-MS to detect trace byproducts influencing yield discrepancies .

Basic: What are the key physicochemical properties of isonicotinaldehyde azine relevant to its handling in laboratory settings?

  • Stability : Hygroscopic; store under inert atmosphere at -20°C.
  • Solubility : Soluble in polar aprotic solvents (DMF, DMSO), moderately in ethanol.
  • Reactivity : Susceptible to hydrolysis under acidic conditions. Handle in gloveboxes for air-sensitive reactions .

Advanced: How does the electronic structure of isonicotinaldehyde azine influence its reactivity in forming coordination complexes?

  • Computational Modeling : DFT calculations to map frontier orbitals (HOMO/LUMO) and predict binding affinity .
  • Spectroscopic Analysis : EPR for paramagnetic complexes; XPS to assess oxidation states.
  • Structure-Activity Studies : Correlate substituent effects (e.g., electron-withdrawing groups on the pyridine ring) with catalytic performance .

Basic: What are the common impurities encountered during the synthesis of isonicotinaldehyde azine, and how can they be identified?

  • Side Products : Unreacted hydrazine (detected via IR N-H stretches) or aldol condensation byproducts.
  • Detection : TLC (silica, ethyl acetate/hexane) or 1^1H NMR (unexpected peaks at ~2.5 ppm for aldol products).
  • Mitigation : Use excess aldehyde or column purification .

Advanced: What experimental approaches can elucidate the mechanistic role of isonicotinaldehyde azine in multi-component reactions?

  • Kinetic Studies : Monitor reaction progress via in-situ NMR or IR to identify rate-determining steps.
  • Isotopic Labeling : Use 15^{15}N-labeled hydrazine to track azine incorporation in products.
  • Intermediate Trapping : Quench reactions at intervals and analyze intermediates via MS/MS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.